molecular formula C12H8ClFS B7992909 4-(3-Chloro-5-fluorophenyl)thiophenol

4-(3-Chloro-5-fluorophenyl)thiophenol

Cat. No.: B7992909
M. Wt: 238.71 g/mol
InChI Key: POSMBKKVDMOCSA-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)thiophenol is a chemical compound characterized by the presence of a thiophenol group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)thiophenol typically involves the introduction of the thiophenol group to a chlorofluorophenyl precursor. One common method includes the reaction of 3-chloro-5-fluorobenzene with thiophenol under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)thiophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, catalysts, and solvents that facilitate the desired transformations. For example, cobalt-salen catalysts are used in oxidation reactions, while specific solvents and bases are employed in substitution and coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions yield disulfides, while substitution reactions can produce various modified thiophenol derivatives.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)thiophenol has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-(3-Chloro-5-fluorophenyl)thiophenol exerts its effects involves the interaction of its thiophenol group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-5-fluorophenyl)thiophenol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and properties. This makes it distinct from other thiophenol derivatives and useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFS/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSMBKKVDMOCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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